Cas no 885272-13-9 (5-Amino-1H-indazole-7-carboxylic acid)

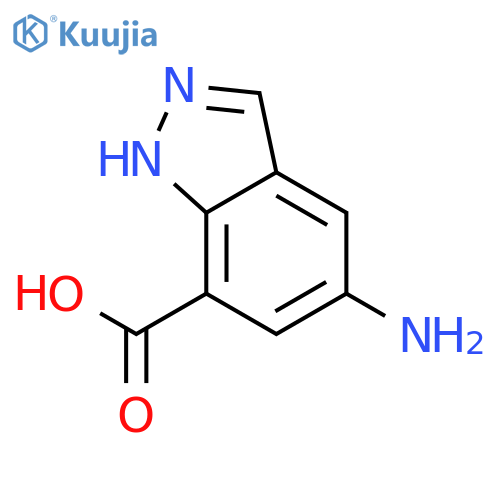

885272-13-9 structure

商品名:5-Amino-1H-indazole-7-carboxylic acid

CAS番号:885272-13-9

MF:C8H7N3O2

メガワット:177.160081148148

MDL:MFCD08059265

CID:710876

PubChem ID:53408086

5-Amino-1H-indazole-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Amino-1H-indazole-7-carboxylic acid

- 1H-Indazole-7-carboxylicacid, 5-amino-

- 1H-Indazole-7-carboxylicacid,5-amino

- J-516655

- DTXSID50696174

- MFCD08059265

- 5-AMINO-1H-INDAZOLE-7-CARBOXYLICACID

- AKOS006230710

- FT-0764559

- AS-40823

- 885272-13-9

- SB39393

- CS-0317007

- DB-077422

-

- MDL: MFCD08059265

- インチ: InChI=1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)

- InChIKey: PMABGGGOKOFJCK-UHFFFAOYSA-N

- ほほえんだ: C1=C2C=NNC2=C(C=C1N)C(=O)O

計算された属性

- せいみつぶんしりょう: 177.05400

- どういたいしつりょう: 177.053826475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 14

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 92Ų

じっけんとくせい

- PSA: 92.00000

- LogP: 1.42450

5-Amino-1H-indazole-7-carboxylic acid セキュリティ情報

5-Amino-1H-indazole-7-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Amino-1H-indazole-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM110797-5g |

5-amino-1H-indazole-7-carboxylic acid |

885272-13-9 | 95% | 5g |

$1333 | 2021-08-06 | |

| Chemenu | CM110797-1g |

5-amino-1H-indazole-7-carboxylic acid |

885272-13-9 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1293318-5g |

5-Amino-1H-indazole-7-carboxylic acid |

885272-13-9 | 95% | 5g |

$4475 | 2024-07-28 | |

| Fluorochem | 224268-5g |

5-Amino-1H-indazole-7-carboxylic acid |

885272-13-9 | 95% | 5g |

£1935.00 | 2022-02-28 | |

| TRC | A612640-25mg |

5-Amino-1H-indazole-7-carboxylic Acid |

885272-13-9 | 25mg |

$ 138.00 | 2023-04-19 | ||

| TRC | A612640-250mg |

5-Amino-1H-indazole-7-carboxylic Acid |

885272-13-9 | 250mg |

$ 586.00 | 2023-04-19 | ||

| abcr | AB465905-1 g |

5-Amino-1H-indazole-7-carboxylic acid, 95%; . |

885272-13-9 | 95% | 1g |

€874.40 | 2023-07-18 | |

| Ambeed | A626171-1g |

5-Amino-1H-indazole-7-carboxylic acid |

885272-13-9 | 95% | 1g |

$568.0 | 2025-03-18 | |

| A2B Chem LLC | AB95609-100mg |

5-Amino-1h-indazole-7-carboxylic acid |

885272-13-9 | ≥ 95% (HPLC) | 100mg |

$151.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387677-250mg |

5-Amino-1H-indazole-7-carboxylic acid |

885272-13-9 | 95+% | 250mg |

¥2592.00 | 2024-04-27 |

5-Amino-1H-indazole-7-carboxylic acid 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

885272-13-9 (5-Amino-1H-indazole-7-carboxylic acid) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885272-13-9)5-Amino-1H-indazole-7-carboxylic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):204.0/464.0